2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide
Description
2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide is a synthetic organic compound that features an imidazole ring and a phenyl group with a methylsulfanyl substituent
Properties
IUPAC Name |
2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-17-10-15-9-12(17)7-14(18)16-8-11-3-5-13(19-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWBNERYSKSHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(=O)NCC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide typically involves the following steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a multi-step process involving the condensation of glyoxal, ammonia, and an aldehyde. The specific conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid .
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Attachment of the Phenyl Group: : The phenyl group with a methylsulfanyl substituent can be introduced via a nucleophilic substitution reaction. This involves reacting a halogenated phenyl compound with a thiol under basic conditions to form the methylsulfanylphenyl derivative.
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Coupling Reaction: : The final step involves coupling the imidazole derivative with the methylsulfanylphenyl derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. This might include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the imidazole ring or the phenyl group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
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Substitution: : The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Pd/C, hydrogen gas
Substitution: Halogens (e.g., bromine), nitro compounds, acidic catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives, hydrogenated phenyl groups
Substitution: Halogenated or nitro-substituted imidazole derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving imidazole-containing substrates. It may also serve as a ligand in the study of metalloproteins.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug development.
Industry
In industry, the compound’s stability and reactivity make it useful in the synthesis of pharmaceuticals and agrochemicals. It can also be used in material science for developing new polymers or coatings.
Mechanism of Action
The mechanism by which 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The phenyl group with the methylsulfanyl substituent can enhance lipophilicity, improving membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylimidazol-4-yl)-N-phenylacetamide: Lacks the methylsulfanyl group, resulting in different reactivity and biological activity.
2-(3-methylimidazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide: Contains a methoxy group instead of a methylsulfanyl group, affecting its chemical properties and applications.
Uniqueness
The presence of the methylsulfanyl group in 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide provides unique chemical reactivity, particularly in oxidation reactions. This functional group also enhances the compound’s potential interactions with biological targets, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
